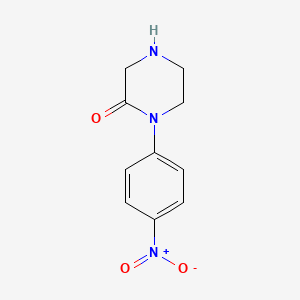

1-(4-Nitrophenyl)piperazin-2-one

Descripción

Significance of Piperazin-2-one (B30754) Scaffolds in Advanced Organic Synthesis

The piperazine (B1678402) ring is a vital N-heterocyclic structure found in numerous biologically active compounds. nih.gov Recognized as a privileged structure in drug discovery, the piperazine scaffold is widely distributed in molecules with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The two nitrogen atoms within the piperazine core can enhance the pharmacokinetic properties of drug candidates due to their suitable pKa values, which can increase water solubility and bioavailability. nih.gov

The modification of natural products with piperazine moieties has been a successful strategy in developing new therapeutic agents. The introduction of a piperazine group can significantly improve the biological activity of a parent compound. nih.gov For instance, research has shown that the piperazine nitrogen atoms and the substituted aryl group are critical for the binding and cytotoxic activity of certain anticancer agents. mdpi.com

Overview of Nitrophenyl Substituents in Contemporary Chemical Systems

The nitro group (-NO2) is a powerful functional group in the design of new bioactive molecules. nih.gov Its electron-withdrawing nature can significantly influence the electronic properties, polarity, and reactivity of a molecule. nih.govresearchgate.net This characteristic can enhance interactions with biological targets, such as proteins. nih.gov

Nitro compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive properties. nih.govnih.gov The presence of a nitro group, particularly on an aromatic ring, can be crucial for the biological efficacy of a compound. nih.gov For example, the position of the nitro group on a pyrrole (B145914) ring has been shown to enhance antibacterial activity. nih.gov The nitro group's ability to participate in redox reactions within cells can lead to cytotoxicity, a property exploited in some anticancer and antiparasitic agents. nih.gov

Current Research Trajectories for 1-(4-Nitrophenyl)piperazin-2-one and Related Derivatives

Recent research has focused on the synthesis and biological evaluation of derivatives of 1-(4-nitrophenyl)piperazine (B103982). This compound serves as a valuable intermediate in the synthesis of potential therapeutic agents. iucr.orgnih.gov For instance, 4-Nitrophenylpiperazinium chloride monohydrate, a related compound, is used in the synthesis of anticancer drugs and antifungal reagents. iucr.orgnih.gov

Studies have explored the synthesis of various salts of 1-(4-nitrophenyl)piperazine with different carboxylic acids to investigate their crystal structures and supramolecular assemblies. iucr.orgiucr.org Furthermore, derivatives of 1-(4-nitrophenyl)piperazine are being investigated for their potential as inhibitors of specific enzymes, highlighting their relevance in pharmacology and toxicology. smolecule.com The antimicrobial and anticancer activities of structurally similar compounds suggest that this compound may also possess such properties. smolecule.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C11H12N2O3 |

| IUPAC Name | 1-(4-nitrophenyl)piperidin-2-one |

| SMILES | C1CCN(C(=O)C1)C2=CC=C(C=C2)N+[O-] |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-nitrophenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-10-7-11-5-6-12(10)8-1-3-9(4-2-8)13(15)16/h1-4,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHGONHNTRRRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630849 | |

| Record name | 1-(4-Nitrophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246471-38-4 | |

| Record name | 1-(4-Nitrophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Nitrophenyl Piperazin 2 One Derivatives

Strategies for the N-Arylation of Piperazin-2-one (B30754) Ring Systems

A crucial step in the synthesis of the target compound is the formation of the bond between the nitrogen of the piperazin-2-one ring and the 4-nitrophenyl group.

The introduction of a nitrophenylsulfonyl group onto the piperazin-2-one ring is a key acylation reaction. This can be achieved through the reaction of piperazin-2-one with 4-nitrobenzenesulfonyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting N-sulfonylated piperazinone is a versatile intermediate for further modifications. The synthesis of sulfonyl piperazine (B1678402) analogs has been explored for the development of novel inhibitors for enzymes like LpxH, which is essential in lipid A biosynthesis in Gram-negative bacteria. nih.gov

Beyond sulfonylation, several other N-arylation methods are applicable to the piperazin-2-one system. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the N-aryl bond. This reaction would involve the coupling of piperazin-2-one with a 4-halonitrobenzene, typically in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Nickel-catalyzed amination also presents a viable and often more economical alternative to palladium. nih.gov

Furthermore, nucleophilic aromatic substitution (SNAr) can be employed, particularly given the electron-withdrawing nature of the nitro group on the phenyl ring. In this approach, piperazin-2-one acts as a nucleophile, displacing a leaving group (such as a halogen) from an activated 4-nitro-substituted benzene (B151609) ring.

Functional Group Interconversions of the Nitrophenyl Moiety

The nitrophenyl group of 1-(4-nitrophenyl)piperazin-2-one is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

A common and highly useful transformation is the reduction of the nitro group to an amino group. This conversion dramatically alters the electronic and chemical properties of the molecule, opening up a wide array of subsequent derivatization possibilities for the resulting aniline (B41778) derivative. The reduction is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media, are also effective for this transformation.

Derivatization at the Piperazin-2-one Ring Nitrogen Atoms

The nitrogen atoms of the piperazin-2-one ring provide further opportunities for structural diversification.

Acylation and Related Functionalizations

Acylation of the secondary amine in the piperazin-2-one ring is a key transformation for creating a diverse range of derivatives. While direct studies on the acylation of this compound are not extensively detailed in the available literature, the methodology can be inferred from the well-established acylation protocols for the closely related compound, 1-(4-nitrophenyl)piperazine (B103982). These reactions typically involve the treatment of the parent compound with an acylating agent in the presence of a base.

A common method involves the use of acyl chlorides or acid anhydrides as the acylating agent. For instance, the acylation of 1-(4-nitrophenyl)piperazine with chloroacetyl chloride is performed in dry dichloromethane (B109758) (DCM) using triethylamine (B128534) (Et3N) as a base. The reaction is initiated at a low temperature (0–5 °C) and then allowed to proceed at room temperature. rsc.org This standard procedure can be adapted for this compound, where the secondary amine would react with the acyl chloride to form the corresponding N-acylated product.

Alternatively, carboxylic acids can be coupled with the piperazin-2-one using standard peptide coupling reagents. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for amide bond formation. iucr.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a tertiary amine base. iucr.org This method is advantageous as it allows for the introduction of a wide variety of substituents derived from diverse carboxylic acids.

Modern amidation techniques, such as those employing Diethylaminosulfur trifluoride (DAST), offer a base-free and workup-free alternative. acs.org This protocol involves reacting the amine with a carboxylic acid in the presence of an equimolar amount of DAST in a solvent like DCM at room temperature. acs.orgacs.org This approach is noted for its efficiency and compatibility with a broad range of functional groups. acs.org

The table below summarizes various acylating agents and conditions that are applicable for the functionalization of the this compound scaffold, based on analogous reactions.

Table 1: Acylation Methodologies for Piperazine Scaffolds

| Acylating Agent | Coupling Reagent/Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride | Triethylamine | Dichloromethane (DCM) | High | rsc.org |

| Benzoic Acid | EDC·HCl, HOBt, Triethylamine | Dimethylformamide (DMF) | 75-81% | iucr.org |

| Bromo(difluoro)acetic acid | DAST | Dichloromethane (DCM) | 56-85% | acs.org |

Optimization of Synthetic Routes and Yield Enhancement

The optimization of synthetic routes is critical for the efficient and scalable production of this compound and its derivatives. Key areas for optimization include the initial formation of the piperazin-2-one ring and the subsequent functionalization steps, such as acylation.

The synthesis of the piperazin-2-one ring itself can be achieved through various strategies, including cascade reactions. One such method involves a metal-promoted, one-pot cascade transformation using a chloro allenylamide, a primary amine, and an aryl iodide, which allows for the formation of three new bonds. thieme-connect.com Optimization of such a process involves screening different palladium catalysts, silver salt additives, bases, and solvents. For example, the use of AgNO₃ as an additive was found to significantly increase the reaction yield from 43% to 58%. thieme-connect.com Further refinements, such as adjusting the stoichiometry of the amine, can also lead to improved yields. thieme-connect.com

Another approach to forming a piperazin-2-one ring involves the catalytic hydrogenation of a related nitro compound. google.com For the synthesis of fused piperazin-2-one derivatives, a process was developed involving the catalytic hydrogenation of a nitro precursor using a platinum on carbon (Pt/C) catalyst. The addition of a vanadium compound, such as vanadium(IV) oxyacetylacetonate, was found to be crucial for achieving the desired lactam product instead of just the free amine. google.com This highlights the importance of catalyst additives in directing the reaction pathway and improving the yield of the desired product.

For the optimization of acylation reactions, particularly those using modern reagents like DAST, several parameters can be tuned. A study on DAST-mediated amide synthesis provides a clear example of process optimization. acs.org The concentration of DAST was found to be critical; using 1.0 equivalent of DAST gave optimal results, while lower amounts decreased the yield and higher amounts led to a decline in product formation due to side reactions. acs.orgacs.org

The table below outlines key parameters that can be adjusted to enhance the yield of synthetic steps involved in producing this compound derivatives.

Table 2: Parameters for Yield Enhancement in Piperazin-2-one Synthesis

| Parameter | Variation | Effect on Yield | Reference |

|---|---|---|---|

| Catalyst System | Pd(PPh₃)₄ vs. Pd(dba)₂/PPh₃ | Varied based on substrates | thieme-connect.com |

| Additive | Addition of AgNO₃ or AgOTf | Significant increase in yield | thieme-connect.com |

| Reagent Stoichiometry | Increasing amine quantity | Slight improvement | thieme-connect.com |

| Coupling Reagent (Acylation) | Varying DAST equivalents (0.5, 1.0, 1.5, 2.0) | Optimal at 1.0 equivalent | acs.orgacs.org |

| Solvent | MeCN vs. DMF | Significant impact; DMF was detrimental in one case | thieme-connect.com |

| Reaction Time | 8h vs. 12h | No notable improvement with increased time | acs.orgacs.org |

| Catalyst Additive (Hydrogenation) | Addition of Vanadium compound | Essential for lactam formation | google.com |

Spectroscopic Data for this compound Not Available in Public Scientific Databases

Despite a comprehensive search of scientific literature and chemical databases, specific spectroscopic characterization data for the compound This compound and its direct derivatives could not be located. As a result, the following article cannot be generated with the scientifically accurate and specific information requested in the prompt.

Extensive searches were conducted to find experimental data pertaining to the Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy of this compound. These searches included:

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Two-Dimensional NMR Techniques

FTIR (Fourier Transform Infrared) Spectroscopy

Raman Spectroscopy

The searches consistently yielded information for structurally different, though similarly named, compounds. The primary compounds for which data is available are:

1-(4-Nitrophenyl)piperidin-2-one: This compound features a six-membered piperidine (B6355638) ring (one nitrogen atom) instead of the piperazine ring (two nitrogen atoms) requested. bldpharm.comtcichemicals.comnih.gov

Derivatives of 1-(4-Nitrophenyl)piperazine: This is a related parent structure but lacks the ketone group (=O) within the piperazine ring, which defines a piperazin-2-one as a lactam. Spectroscopic data was found for N-acylated derivatives of 1-(4-nitrophenyl)piperazine, such as 1-(chloroacetyl)-4-(4-nitrophenyl)piperazine, but these are structurally distinct from derivatives of this compound. mdpi.comnih.gov

Due to the strict requirement to focus solely on This compound and its derivatives, and the absence of corresponding data in the public domain, providing an article with the requested detailed analysis and data tables is not possible without compromising scientific accuracy. The use of data from the aforementioned alternative compounds would be misleading and would not adhere to the explicit scope of the request.

Therefore, the requested article cannot be generated at this time.

Spectroscopic Characterization of 1 4 Nitrophenyl Piperazin 2 One and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its chemical structure.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large and thermally fragile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

A thorough search of scientific literature and chemical databases did not yield specific Electrospray Ionization Mass Spectrometry (ESI-MS) data for 1-(4-Nitrophenyl)piperazin-2-one.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is achieved by using mass spectrometers with high resolving power, which are capable of distinguishing between ions with very similar mass-to-charge ratios.

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound is not available in the reviewed scientific literature and databases. However, for related aryl piperazine (B1678402) derivatives, HRMS has been conducted in the positive ion mode (ESI positive) to confirm their molecular formula by comparing the calculated and found m/z values for the protonated molecule [M+H]⁺. Current time information in Bangalore, IN.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. The resulting spectrum can provide information about the electronic transitions within a molecule and is often used for quantitative analysis and for characterizing compounds with chromophores.

Following a comprehensive review of available scientific resources, no specific Ultraviolet-Visible (UV-Vis) absorption spectra for this compound could be located.

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal of a substance, it is possible to deduce the arrangement of atoms within the crystal lattice.

No published X-ray crystallographic data for this compound was found in the course of this research. However, extensive crystallographic studies have been conducted on the closely related compound, 1-(4-nitrophenyl)piperazine (B103982), and its salts. These studies reveal that the piperazine ring typically adopts a chair conformation. bldpharm.comtcichemicals.comnih.gov For instance, the crystal structures of salts of 1-(4-nitrophenyl)piperazine with various organic acids have been reported, providing detailed information on their molecular conformations and supramolecular assemblies. tcichemicals.comnih.gov

Chemical Reactivity and Transformation Pathways of 1 4 Nitrophenyl Piperazin 2 One Derivatives

Reactivity of the Lactam Functionality within the Piperazin-2-one (B30754) Ring

The lactam, a cyclic amide, is a key functional group in the piperazin-2-one ring. Its reactivity is central to many transformations of these derivatives. The susceptibility of the lactam's amide bond to hydrolysis is a significant consideration, as cleavage of this bond leads to ring-opening. nih.gov This reaction is typically catalyzed by acid or base and can be a limiting factor in the stability of these compounds under certain conditions.

Conversely, the lactam ring can be a target for reduction. Strong reducing agents can convert the amide to an amine, yielding a piperazine (B1678402) derivative. This transformation fundamentally alters the structure and properties of the molecule.

Furthermore, the carbonyl group of the lactam exhibits typical ketone-like reactivity, albeit attenuated by the adjacent nitrogen atom. It can undergo nucleophilic attack, although this is less favorable than with simple ketones. The nitrogen atom of the lactam can also participate in reactions, though its reactivity is modulated by its incorporation within the ring and its connection to the phenyl group.

Reactivity Profile of the Nitrophenyl Substituent

Redox Chemistry of the Nitro Group

The nitro group is a versatile functional group that can undergo a range of reduction reactions, providing a gateway to a variety of other functionalities. wikipedia.org The specific product obtained depends on the reducing agent and the reaction conditions. commonorganicchemistry.comscispace.com

Reduction to an Aniline (B41778): Complete reduction of the nitro group yields the corresponding aniline derivative, 1-(4-aminophenyl)piperazin-2-one. This transformation is of great importance as it introduces a nucleophilic amino group, which can be further functionalized. A variety of reagents can effect this reduction, including:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com

Metals in acidic media, such as iron (Fe) in acetic acid or tin (Sn) in hydrochloric acid. scispace.comyoutube.com

Other reducing agents like sodium hydrosulfite or tin(II) chloride. wikipedia.orgyoutube.com

Partial Reduction: Under milder conditions, partial reduction of the nitro group can lead to other functional groups. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org

The choice of reducing agent is critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. scispace.com For example, tin(II) chloride is known for its chemoselectivity in reducing nitro groups without affecting other reducible groups. youtube.com

| Reagent/Condition | Product | Reference |

| H₂/Pd/C or Raney Nickel | Aniline | commonorganicchemistry.com |

| Fe/Acid | Aniline | commonorganicchemistry.com |

| Zn/Acid | Aniline | commonorganicchemistry.com |

| SnCl₂ | Aniline | youtube.com |

| Zn/NH₄Cl | Hydroxylamine | wikipedia.org |

Reactions at the Piperazine Nitrogen Atoms (beyond the initial N-arylation)

The piperazine ring contains two nitrogen atoms, N1 and N4. While N1 is arylated with the nitrophenyl group, the N4 nitrogen atom retains its nucleophilic and basic character, making it a prime site for further functionalization. nih.govnih.gov

N-Alkylation and N-Acylation: The secondary amine at the N4 position can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. These reactions allow for the introduction of a wide variety of substituents, enabling the synthesis of a diverse library of derivatives with tailored properties. For example, reaction with chloroacetyl chloride would yield 2-chloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone. nih.gov

The basicity of the N4 nitrogen allows for the formation of salts with various acids. nih.govnih.gov This property is often exploited to improve the solubility and handling of these compounds.

Hydrolytic Stability and Pathways of Derivatives

The hydrolytic stability of 1-(4-nitrophenyl)piperazin-2-one derivatives is a critical parameter, particularly for applications where they might be exposed to aqueous environments. The primary site of hydrolysis is the lactam ring. nih.gov

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the nature of the substituents on the piperazin-2-one ring and the phenyl group. Electron-withdrawing groups on the phenyl ring, such as the nitro group, can influence the electronic properties of the lactam and potentially affect its stability.

Hydrolysis of the lactam bond results in the opening of the piperazin-2-one ring to form an amino acid derivative. This degradation pathway can be a significant consideration in the design of stable compounds. The use of a piperazine carbamate (B1207046) linker has been shown to prevent rapid hydrolysis in some camptothecin (B557342) derivatives. nih.gov

Regioselectivity and Stereoselectivity in Complex Transformations

In more complex transformations involving this compound derivatives, regioselectivity and stereoselectivity are key considerations for controlling the outcome of the reaction.

Regioselectivity: This refers to the preferential reaction at one functional group or position over another. For instance, in reactions involving both the lactam and the nitro group, the choice of reagents and conditions will determine which group reacts preferentially. rsc.org The synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins demonstrates excellent regioselectivity. organic-chemistry.org

Stereoselectivity: When new chiral centers are formed during a reaction, stereoselectivity becomes important. This is particularly relevant in the synthesis of biologically active molecules, where a specific stereoisomer may be responsible for the desired activity. The use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of reactions. researchgate.net For example, in [2+2] cycloaddition reactions to form β-lactams, the stereochemistry of the product is a critical aspect. mdpi.com

Mechanistic Investigations of Reactions Involving 1 4 Nitrophenyl Piperazin 2 One Scaffolds

Mechanistic Aspects of N-Arylation Processes

The formation of the 1-(4-nitrophenyl)piperazin-2-one scaffold typically involves the N-arylation of a piperazin-2-one (B30754) precursor. The primary methods for achieving this transformation are nucleophilic aromatic substitution (SNA_r_) and metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov

The N-arylation of piperazin-2-one with an activated aryl halide, such as 1-chloro-4-nitrobenzene, is a classic example of a nucleophilic aromatic substitution (SNA_r_) reaction. The strong electron-withdrawing nitro group at the para-position of the benzene (B151609) ring makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack by the secondary amine of the piperazin-2-one ring.

The generally accepted mechanism for the SNA_r_ reaction proceeds through a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophilic nitrogen atom of piperazin-2-one attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the benzene ring. In the second, faster step, the leaving group (e.g., a halide) is eliminated, and the aromaticity of the ring is restored, yielding the N-arylated product.

Alternatively, palladium- or copper-catalyzed N-arylation reactions provide a milder and more general route to N-aryl piperazines and their derivatives. nih.govorganic-chemistry.org The Buchwald-Hartwig amination, for instance, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the piperazin-2-one and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Detailed Mechanistic Pathways for Subsequent Derivatizations, including Nucleophilic Substitution and Hydrolysis

Once formed, the this compound scaffold can undergo further derivatization. Two key reactions are nucleophilic substitution at the piperazin-2-one ring and hydrolysis of the amide bond.

Nucleophilic Substitution: The piperazin-2-one ring contains a secondary amide and a tertiary amine. The nitrogen atom at the 4-position, being part of an N-aryl system, is less nucleophilic due to the delocalization of its lone pair into the aromatic ring. However, the ring can be susceptible to nucleophilic attack, particularly after activation. For instance, cascade reactions involving double nucleophilic substitution have been utilized to synthesize complex piperazin-2-one derivatives. thieme-connect.com These transformations often proceed via the in-situ formation of a more electrophilic species, which is then attacked by a nucleophile.

Hydrolysis: The amide bond within the piperazin-2-one ring is susceptible to hydrolysis under both acidic and basic conditions. The mechanism of hydrolysis is critical for understanding the stability and potential degradation pathways of drugs containing this scaffold.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amino portion lead to the cleavage of the amide bond.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the amide anion, which is then protonated by the solvent to yield the ring-opened product. Kinetic studies on related piperazine-containing compounds have shown that hydrolysis can be catalyzed by both hydroxide and hydronium ions. nih.gov

Kinetic Studies of Chemical Transformations

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For reactions involving the this compound scaffold, kinetic data can elucidate the rate-determining steps and the influence of reaction conditions.

The table below presents hypothetical kinetic data for the base-catalyzed hydrolysis of this compound, based on trends observed for similar compounds.

| [OH⁻] (M) | Observed Rate Constant (k_obs) (s⁻¹) |

| 0.01 | 1.5 x 10⁻⁵ |

| 0.02 | 3.0 x 10⁻⁵ |

| 0.05 | 7.5 x 10⁻⁵ |

| 0.10 | 1.5 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

A linear relationship between the concentration of the hydroxide ion and the observed rate constant would be indicative of a second-order reaction, which is characteristic of base-catalyzed ester and amide hydrolysis.

Influence of Substituent Effects on Reaction Mechanisms

The electronic nature of substituents on the aromatic ring can significantly influence the reaction rates and mechanisms of transformations involving the this compound scaffold. The nitro group at the para-position plays a crucial role in the reactivity of the molecule.

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. This effect is paramount for the successful N-arylation via the SNA_r_ mechanism.

In the context of hydrolysis, the electron-withdrawing nitro group can influence the stability of the tetrahedral intermediate formed during the reaction. By withdrawing electron density, it can stabilize the developing negative charge on the carbonyl oxygen in the transition state of the base-catalyzed hydrolysis, thereby increasing the rate of reaction. Conversely, for acid-catalyzed hydrolysis, it would destabilize the protonated carbonyl group, potentially slowing down the reaction.

Studies on the aminolysis of 4-nitrophenyl esters have shown that electron-withdrawing groups on the acyl moiety generally increase the rate of reaction by making the carbonyl carbon more electrophilic. While the nitro group in this compound is not directly on the acyl portion, its electronic influence is transmitted through the N-aryl bond to the piperazin-2-one ring.

The table below illustrates the expected qualitative effect of different substituents at the para-position of the phenyl ring on the rate of a hypothetical nucleophilic substitution reaction on the piperazin-2-one ring.

| Substituent (X) | Electronic Effect | Expected Relative Rate |

| -NO₂ | Strong Electron-Withdrawing | Fastest |

| -CN | Electron-Withdrawing | Fast |

| -Cl | Weakly Electron-Withdrawing | Moderate |

| -H | Neutral | Reference |

| -CH₃ | Weakly Electron-Donating | Slow |

| -OCH₃ | Strong Electron-Donating | Slowest |

This is a hypothetical data table for illustrative purposes.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of electron distribution and energy states.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a preferred method for studying the electronic structure of molecules like 1-(4-Nitrophenyl)piperazin-2-one due to its balance of accuracy and computational cost. DFT calculations can be used to optimize the molecule's geometry, revealing the most stable three-dimensional arrangement of its atoms.

For related compounds like 1-(2-fluoro-4-nitrophenyl)piperazine, DFT calculations using the B3LYP functional and a 6-31G* basis set have been employed to model transition states and determine reaction energy barriers. Such calculations for this compound would likely show that the electron-withdrawing nitro group significantly influences the electronic properties of the phenyl ring, making it electron-deficient. This, in turn, affects the reactivity of the entire molecule. The presence of the carbonyl group in the piperazin-2-one (B30754) ring further modulates the electron distribution, particularly around the nitrogen atoms.

Molecular Orbital Theory and Electronic Properties Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The key orbitals for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to be located primarily on the piperazinone ring and the associated nitrogen atom, which are the most electron-rich parts of the molecule.

LUMO: Represents the orbital that is most likely to accept an electron. The strong electron-withdrawing nature of the nitro group dictates that the LUMO will be predominantly localized on the nitrophenyl moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic data, which can then be compared with experimental results for structure verification. For instance, DFT calculations can be used to simulate infrared (IR) spectra. For this compound, these calculations would predict characteristic vibrational frequencies, such as the C=O stretch of the amide in the piperazinone ring (typically around 1650-1700 cm⁻¹) and the asymmetric and symmetric stretches of the nitro (NO₂) group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

Conformational Analysis and Dynamics

The piperazine (B1678402) ring in related structures typically adopts a stable chair conformation. For this compound, computational conformational analysis would explore the different possible spatial orientations. A key aspect would be the orientation of the 4-nitrophenyl group relative to the piperazin-2-one ring. In similar 4-(4-nitrophenyl)piperazin-1-ium cations, the nitrophenyl group predominantly adopts an equatorial position, which is generally more stable than the axial or bisectional conformations. Molecular dynamics simulations could further reveal the flexibility of the molecule and the energy barriers between different conformations.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can map out potential chemical reactions involving this compound. For example, in syntheses involving related piperazine derivatives, DFT has been used to calculate the energy barriers for nucleophilic aromatic substitution (SNAr) reactions. The modeling of a reaction pathway involves identifying the transition state—the highest energy point along the reaction coordinate. Characterizing this state provides critical information about the reaction's feasibility and kinetics. For this compound, such modeling could be applied to predict its behavior in various synthetic transformations.

Intermolecular Interactions and Packing Effects (e.g., Hydrogen Bonding, π-π Interactions)

In the solid state, the arrangement of molecules is governed by intermolecular forces. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions in crystal structures.

For this compound, the following interactions are expected to be significant in its crystal packing:

Hydrogen Bonding: The secondary amine (N-H) in the piperazinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygens of the nitro group can act as hydrogen bond acceptors. These N-H···O interactions are often a dominant force in the crystal packing of similar molecules.

π-π Interactions: The electron-deficient nitrophenyl rings can engage in π-π stacking interactions, which help to stabilize the crystal lattice.

These interactions collectively determine the crystal structure and influence physical properties like melting point and solubility.

Role in Advanced Organic Synthesis

1-(4-Nitrophenyl)piperazin-2-one as a Key Synthetic Building Block for Complex Architectures

The this compound molecule is a valuable scaffold for constructing complex chemical structures due to its inherent functionalities. The piperazin-2-one (B30754) core contains a secondary amine, an amide carbonyl group, and an N-aryl substituent, all of which offer sites for chemical modification. The 4-nitrophenyl group, in particular, serves as a key reactive handle. The nitro group can be readily reduced to an amine, which can then undergo a wide array of chemical transformations, such as diazotization, acylation, or alkylation, to build more elaborate molecules.

While direct literature on the use of this compound is limited, the synthetic utility of its parent compound, 1-(4-nitrophenyl)piperazine (B103982), is well-documented and provides a clear blueprint for potential applications. For instance, 1-(4-nitrophenyl)piperazine is a common starting material for creating a variety of derivatives. nih.govnih.gov It can be acylated with reagents like benzoic acid or 4-bromobenzoic acid to form amide derivatives, demonstrating the reactivity of the secondary amine on the piperazine (B1678402) ring. nih.gov This same reactivity is present in this compound, allowing for the introduction of diverse substituents at the N-4 position.

Furthermore, 4-nitrophenylpiperazinium salts have been utilized as intermediates in the synthesis of antifungal and anticancer agents, as well as potassium channel openers. nih.govnih.gov This highlights the role of the 4-nitrophenylpiperazine moiety as a crucial pharmacophore that can be incorporated into larger, biologically active molecules. The synthesis of complex hydrazone derivatives from 4-nitrophenylpiperazine further underscores its value as a building block. nih.gov By extension, this compound offers a similar platform, with the added structural features of the lactam ring, for developing novel complex molecules.

Table 1: Examples of Derivatization starting from 1-(4-Nitrophenyl)piperazine

| Starting Material | Reagent | Product | Application/Significance | Reference |

| 1-(4-Nitrophenyl)piperazine | Benzoic Acid | 1-Benzoyl-4-(4-nitrophenyl)piperazine | Synthesis of piperazine derivatives | nih.gov |

| 1-(4-Nitrophenyl)piperazine | Chloroacetyl chloride | 2-Chloro-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone | Intermediate for further functionalization | |

| 1-(4-Nitrophenyl)piperazine | Various Benzoic Acids | 4-(4-Nitrophenyl)piperazin-1-ium benzoate (B1203000) salts | Crystal engineering, study of non-covalent interactions | nih.govnih.gov |

Strategies for Scaffold Diversity and Structural Modifications in Synthetic Design

The generation of diverse molecular scaffolds from a common core is a central strategy in modern drug discovery and materials science. The piperazin-2-one skeleton is particularly amenable to structural modifications, allowing for the creation of large libraries of related compounds with varied properties.

Several synthetic strategies have been developed to produce substituted piperazin-2-ones. One notable method involves Jocic-type reactions of enantiomerically enriched trichloromethyl-substituted alcohols with unsymmetrical N-substituted diamines. rsc.orgrsc.orgresearchgate.netsigmaaldrich.com This approach allows for the regioselective formation of 1-substituted piperazinones with a high degree of stereochemical control, which is crucial for producing biologically active compounds. rsc.org This methodology provides a route to important pharmaceutical intermediates, such as the fluorobenzyl intermediate of a known PGGTase-I inhibitor. rsc.orgrsc.org

Another powerful strategy involves the asymmetric catalytic synthesis of piperazin-2-ones. For example, a one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to produce 3-aryl/alkyl piperazin-2-ones in high yield and enantioselectivity. acs.org This method utilizes readily available starting materials and catalysts to construct the chiral heterocyclic core efficiently. The versatility of this process has been demonstrated in the rapid synthesis of key intermediates for drugs like Aprepitant. acs.org

These methods showcase the potential for creating a wide array of derivatives from the this compound scaffold. By varying the substituents on the aromatic ring, the N-4 position, or the C-3 position of the piperazinone core, chemists can systematically tune the steric and electronic properties of the molecule to optimize its function for a specific application.

Table 2: Synthetic Strategies for Piperazin-2-one Scaffold Diversification

| Method | Key Features | Type of Diversity | Example Application | Reference |

| Jocic-type Reaction | Regioselective, stereocontrolled | Substitution at N-1 position | Synthesis of pharmaceutical intermediates | rsc.org |

| Asymmetric Catalytic Synthesis (One-Pot) | High enantioselectivity, uses simple starting materials | Substitution at C-3 position | Rapid synthesis of drug intermediates (e.g., for Aprepitant) | acs.org |

Integration of the Piperazin-2-one Core into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. youtube.com The integration of the piperazin-2-one core, or its parent piperazine structure, into MCRs offers a powerful avenue for rapidly generating chemical diversity.

A prominent example is the split-Ugi reaction, a modified four-component Ugi reaction suitable for bis-secondary diamines like piperazine. nih.govnih.gov This reaction allows for the regioselective desymmetrization of the piperazine core in a single step, acylating one nitrogen atom and alkylating the other without the need for protecting groups. This strategy has been successfully employed to synthesize libraries of 1,4-disubstituted piperazine-based compounds as potential dopamine (B1211576) receptor ligands. nih.govnih.gov Molecular docking studies of these compounds have helped to elucidate structure-activity relationships, providing insights for the rational design of more selective ligands. nih.gov

While this specific MCR has been demonstrated on the piperazine scaffold, the underlying principle is directly applicable to this compound. The secondary amine at the N-4 position can participate as the amine component in an Ugi or Ugi-type reaction. This would allow for the one-pot introduction of two new points of diversity around the piperazin-2-one core, significantly accelerating the discovery of new chemical entities with potentially valuable biological or material properties. The use of MCRs represents a highly atom-economical and efficient method for leveraging the this compound scaffold to explore vast regions of chemical space. youtube.com

Q & A

Basic: What are the recommended methods for synthesizing 1-(4-Nitrophenyl)piperazin-2-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions between 4-nitrophenyl derivatives and piperazine precursors. Key steps include:

- Precursor preparation : Use 4-nitroaniline or 4-nitrobenzoyl chloride as starting materials for coupling with piperazine-2-one derivatives.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity and solubility .

- Catalysis : Acidic or basic catalysts (e.g., K₂CO₃) may accelerate the reaction.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity.

Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–100°C) and reaction time (6–24 hours) to minimize by-products like nitro-group reduction intermediates .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm molecular structure via ¹H and ¹³C NMR. The aromatic protons of the 4-nitrophenyl group appear as a doublet (~8.2 ppm), while piperazine protons resonate between 3.0–4.5 ppm .

- Mass spectrometry (MS) : ESI-MS or HRMS verifies molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₀N₃O₃: 220.07).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

- Elemental analysis : Validate C, H, N, and O percentages within ±0.4% of theoretical values.

Advanced: What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical:

- Crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperature (113 K) to reduce thermal motion artifacts .

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

Advanced: How do electronic effects of the 4-nitrophenyl group influence the compound’s reactivity in pharmacological studies?

Answer:

The nitro group acts as a strong electron-withdrawing moiety:

- Electronic modulation : Reduces electron density on the piperazine ring, enhancing stability against oxidation.

- Receptor binding : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or GPCRs).

- Metabolic studies : Nitro-reductase enzymes may reduce the nitro group to an amine, altering bioavailability. Monitor via LC-MS/MS in in vitro assays .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Follow OSHA and GHS guidelines:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For skin contact, wash with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Common discrepancies arise from:

- Impurity profiles : Trace by-products (e.g., de-nitrated analogs) may confound assays. Validate purity via LC-MS .

- Assay conditions : Variations in pH, solvent (DMSO concentration), or cell lines affect results. Standardize protocols using controls like known kinase inhibitors .

- Metabolic instability : Use stabilized formulations (e.g., cyclodextrin complexes) in in vivo studies .

Basic: Which spectroscopic techniques differentiate this compound from its positional isomers?

Answer:

- FT-IR : The carbonyl stretch (C=O) at ~1680 cm⁻¹ and nitro asymmetric stretch (~1520 cm⁻¹) are diagnostic .

- ¹H NMR : Compare coupling patterns; meta-substituted nitro groups split aromatic protons into distinct doublets, unlike para isomers.

- XPS : Nitrogen 1s binding energy (~406 eV for nitro groups) distinguishes from amine or amide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.